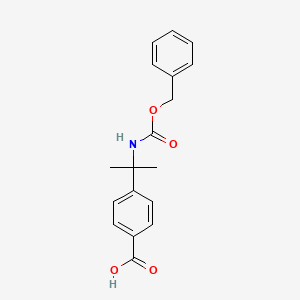
2-Amino-2-(6-quinolyl)propan-1-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-2-(6-quinolyl)propan-1-OL is an organic compound that features a quinoline ring attached to an amino alcohol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(6-quinolyl)propan-1-OL typically involves the reaction of 6-chloroquinoline with 2-amino-1-propanol under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chlorine atom by the amino alcohol group.
Industrial Production Methods
For industrial-scale production, the process may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound. Purification is typically achieved through crystallization or chromatography.
化学反应分析
Types of Reactions
2-Amino-2-(6-quinolyl)propan-1-OL undergoes various chemical reactions, including:
Oxidation: The amino alcohol group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The quinoline ring can be reduced under hydrogenation conditions.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base.
Major Products
Oxidation: Quinoline ketones or aldehydes.
Reduction: Reduced quinoline derivatives.
Substitution: N-substituted quinoline derivatives.
科学研究应用
2-Amino-2-(6-quinolyl)propan-1-OL has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2-Amino-2-(6-quinolyl)propan-1-OL involves its interaction with molecular targets such as enzymes or receptors. The quinoline ring can intercalate with DNA, while the amino alcohol group can form hydrogen bonds with specific amino acid residues in proteins. This dual interaction can modulate the activity of the target molecule, leading to various biological effects.
相似化合物的比较
Similar Compounds
2-Amino-2-methylpropan-1-ol: Similar in structure but lacks the quinoline ring.
2-Propanol, 1-amino-: Another amino alcohol but with a simpler structure.
Aminomethyl propanol: Contains an amino group and a hydroxyl group but differs in the carbon skeleton.
Uniqueness
2-Amino-2-(6-quinolyl)propan-1-OL is unique due to the presence of the quinoline ring, which imparts specific electronic and steric properties. This makes it particularly useful in applications where interaction with aromatic systems or planar structures is required.
属性
CAS 编号 |
1270341-08-6 |
|---|---|
分子式 |
C12H14N2O |
分子量 |
202.25 g/mol |
IUPAC 名称 |
2-amino-2-quinolin-6-ylpropan-1-ol |
InChI |
InChI=1S/C12H14N2O/c1-12(13,8-15)10-4-5-11-9(7-10)3-2-6-14-11/h2-7,15H,8,13H2,1H3 |
InChI 键 |
SRPYPRKQVGOKNJ-UHFFFAOYSA-N |
规范 SMILES |
CC(CO)(C1=CC2=C(C=C1)N=CC=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





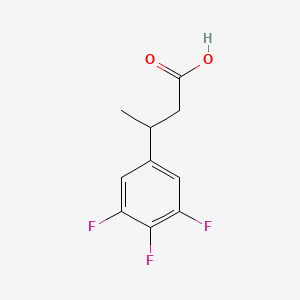
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[(4,4,4-trifluorobutan-2-yl)carbamoyl]propanoic acid](/img/structure/B13616715.png)

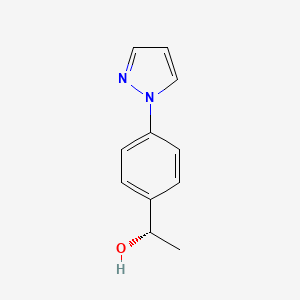
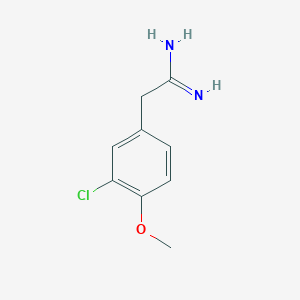
![tert-butyl N-[2-(2-methylprop-2-enamido)ethyl]carbamate](/img/no-structure.png)
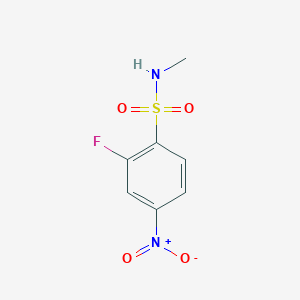
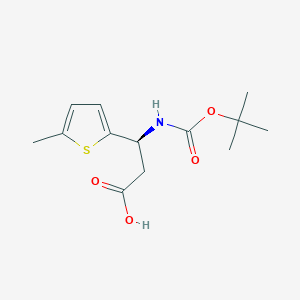
![2-[5-(Propan-2-yl)-1,3,4-thiadiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13616761.png)
